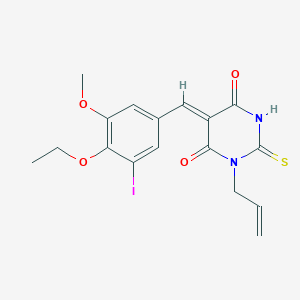![molecular formula C27H31NO4S B300846 (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300846.png)
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research. It is commonly known as DTTB-HBTD and has potential applications in various fields of research, including medicine, chemistry, and material science.
作用机制
The mechanism of action of DTTB-HBTD is not fully understood. However, studies have shown that it may act as an anti-oxidant by scavenging free radicals and inhibiting lipid peroxidation. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. In addition, DTTB-HBTD has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
DTTB-HBTD has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation in cells and tissues. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. In addition, DTTB-HBTD has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.
实验室实验的优点和局限性
DTTB-HBTD has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using simple procedures. It is also relatively inexpensive compared to other compounds with similar properties. However, DTTB-HBTD has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. It also has low bioavailability, which may limit its effectiveness in vivo.
未来方向
There are several future directions for the research on DTTB-HBTD. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer’s disease. Another direction is to explore its potential use in the synthesis of new materials, such as polymers and nanoparticles. In addition, further studies are needed to understand the mechanism of action of DTTB-HBTD and to optimize its properties for specific applications.
合成方法
DTTB-HBTD can be synthesized using various methods, such as the Knoevenagel condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-(4-methylphenyl)-2-oxoacetic acid, followed by the reaction with thiosemicarbazide. The compound can also be synthesized using a one-pot reaction method, which involves the reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde, 2-(4-methylphenyl)-2-oxoacetic acid, and thiosemicarbazide, in the presence of a catalyst. The synthesis method used depends on the specific application of DTTB-HBTD.
科学研究应用
DTTB-HBTD has potential applications in various fields of scientific research. In medicine, it has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated for its potential use in the treatment of diabetes, Alzheimer’s disease, and other neurodegenerative disorders. In chemistry, DTTB-HBTD has been studied for its ability to act as a catalyst and as a chelating agent. It has also been investigated for its potential use in the synthesis of new materials, such as polymers and nanoparticles.
属性
产品名称 |
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C27H31NO4S |
分子量 |
465.6 g/mol |
IUPAC 名称 |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C27H31NO4S/c1-16-8-10-18(11-9-16)21(29)15-28-24(31)22(33-25(28)32)14-17-12-19(26(2,3)4)23(30)20(13-17)27(5,6)7/h8-14,30H,15H2,1-7H3/b22-14- |
InChI 键 |
BUSMDHQTXKRFCL-HMAPJEAMSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)/SC2=O |
SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)SC2=O |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300764.png)
![(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B300766.png)
![4-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzaldehyde](/img/structure/B300767.png)

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl pyridine-4-carboxylate](/img/structure/B300771.png)

![(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300776.png)

![1-allyl-5-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300779.png)
![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300782.png)
![methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B300783.png)
![ethyl {2-chloro-6-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B300784.png)
![2-[({1-[(1-allyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-naphthyl}oxy)methyl]benzonitrile](/img/structure/B300785.png)
![2-({2-iodo-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B300786.png)